3-(4-Fluorobenzyl)-1-methylpiperidin-4-one
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Overview
Description
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-fluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-one typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpiperidin-4-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Shares the fluorobenzyl group but lacks the methyl group on the piperidine ring.
4-Fluorobenzylamine: Contains the fluorobenzyl group but with an amine functionality instead of the piperidine ring.
1-Methyl-4-piperidone: Similar piperidine structure but without the fluorobenzyl group.
Uniqueness
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one is unique due to the combination of the fluorobenzyl group and the methyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H16FNO |
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Molecular Weight |
221.27 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C13H16FNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
BZQKDLTWPTZQHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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